![molecular formula C17H11N3O3S B2490520 N-(1,3-benzothiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide CAS No. 78220-96-9](/img/structure/B2490520.png)
N-(1,3-benzothiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
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Description
Synthesis Analysis
The synthesis of N-(1,3-benzothiazol-2-yl)acetamide derivatives involves several steps, including the reaction of aminobenzothiazole with chloroacetyl chloride, followed by further reactions depending on the desired substituents and structures. Studies have reported the efficient synthesis of related compounds using conventional methods, highlighting the importance of precise conditions and reagents for successful synthesis (Duran & Canbaz, 2013), (Acharya et al., 2020).
Molecular Structure Analysis
The molecular structure of N-(1,3-benzothiazol-2-yl)acetamide and its derivatives has been elucidated through various spectroscopic methods, including NMR, FTIR, and mass spectrometry. These studies confirm the structures of synthesized compounds and provide insight into their molecular configurations (Khodot & Rakitin, 2022), (Yurttaş et al., 2015).
Chemical Reactions and Properties
N-(1,3-benzothiazol-2-yl)acetamide derivatives undergo various chemical reactions, depending on their functional groups and conditions. These reactions can lead to the formation of new compounds with potential biological activities. The chemical properties of these compounds, such as their reactivity and stability, are crucial for their potential applications in medicinal chemistry (Yu et al., 2014), (Balijapalli et al., 2017).
Physical Properties Analysis
The physical properties of N-(1,3-benzothiazol-2-yl)acetamide derivatives, including their solubility, melting points, and crystalline structure, have been studied. These properties are significant for the compound's application in drug formulation and other chemical industries. Crystallography studies have revealed the detailed structure and intermolecular interactions within these compounds (Nayak et al., 2013).
Chemical Properties Analysis
The chemical properties of these compounds, including their acidity constants (pKa) and their interactions with other molecules, have been determined through spectroscopic studies. These properties are essential for understanding the compound's behavior in biological systems and its potential therapeutic applications (Duran & Canbaz, 2013).
Scientific Research Applications
Antioxidant and Anti-inflammatory Applications
Novel derivatives of N-(1,3-benzothiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide have shown significant antioxidant and anti-inflammatory activities. These compounds have been evaluated for their efficacy in scavenging free radicals, inhibiting lipid peroxidation, and reducing inflammation in cellular models. For instance, certain derivatives exhibited good antioxidant activity across multiple assays, while others showed excellent anti-inflammatory effects, suggesting their therapeutic potential in managing oxidative stress and inflammatory conditions (Koppireddi et al., 2013).
Antimicrobial Activity
Synthesized derivatives of this compound have been investigated for their antimicrobial properties, displaying activity against a range of bacterial and fungal strains. This includes potent effects against pathogens responsible for human diseases, indicating their potential use as novel antimicrobial agents. Some compounds have demonstrated significant efficacy in vitro, suggesting their applicability in combating infectious diseases (Incerti et al., 2017).
Antitumor Activity
Research into N-(1,3-benzothiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide derivatives has also covered their potential antitumor effects. Studies have shown that certain derivatives possess considerable anticancer activity against various cancer cell lines, highlighting their potential as lead compounds for the development of new cancer therapies. These compounds were evaluated for their efficacy in vitro against different neoplastic diseases, with some showing promising results in inhibiting tumor cell growth (Yurttaş et al., 2015).
Protoporphyrinogen Oxidase Inhibition for Herbicide Development
Derivatives have been identified as potent protoporphyrinogen oxidase (PPO) inhibitors, a key target in the development of herbicides. Studies have indicated that some synthesized compounds exhibit higher PPO inhibition activity than commercial herbicides, suggesting their potential application in agricultural weed management. This includes compounds that have shown effective herbicidal activity at low concentrations, offering a promising approach for the development of new herbicides with high efficacy and low environmental impact (Jiang et al., 2011).
properties
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(1,3-dioxoisoindol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11N3O3S/c21-14(19-17-18-12-7-3-4-8-13(12)24-17)9-20-15(22)10-5-1-2-6-11(10)16(20)23/h1-8H,9H2,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWVZDBZWXVKEPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC(=O)NC3=NC4=CC=CC=C4S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzothiazol-2-yl)-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide |
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